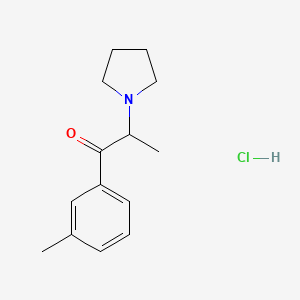
2-Methyl-3-phenyl-2-oxiranecarboxylicacid,monosodiumsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt is an organic compound with the molecular formula C10H9NaO3. This compound is a derivative of 2-methyl-3-phenyloxirane-2-carboxylic acid, which is known for its unique structure featuring both an epoxide and a carboxylic acid group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Epoxidation of Phenylpropene: One common method for synthesizing 2-methyl-3-phenyloxirane-2-carboxylic acid involves the epoxidation of phenylpropene using a peracid such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.
Darzens Reaction: Another method involves the Darzens reaction, where a carbonyl compound reacts with an α-halo ester in the presence of a base to form the epoxide. This method is particularly useful for synthesizing glycidic esters, which can be further hydrolyzed to obtain the desired carboxylic acid.
Industrial Production Methods
Industrial production of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt often involves large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The monosodium salt form is typically obtained by neutralizing the carboxylic acid with sodium hydroxide.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The epoxide ring in 2-methyl-3-phenyloxirane-2-carboxylic acid can undergo oxidation to form diols. Common oxidizing agents include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: OsO4, H2O2, and catalytic amounts of N-methylmorpholine N-oxide (NMO) in aqueous or organic solvents.
Reduction: LiAlH4 in dry ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Formed from the reduction of the carboxylic acid group.
Substituted Epoxides: Formed from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the synthesis of glycidic esters and other epoxide-containing compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides and carboxylic acids.
Medicine: Investigated for its potential use in drug development, especially as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-methyl-3-phenyloxirane-2-carboxylic acid, monosodium salt involves its ability to undergo various chemical reactions due to the presence of the epoxide and carboxylic acid groups. The epoxide ring is highly reactive and can be opened by nucleophiles, leading to the formation of different products. The carboxylic acid group can participate in acid-base reactions, forming salts and esters. These reactions are facilitated by the compound’s ability to donate or accept protons, making it a versatile reagent in chemical synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BMK Glycidates: These compounds, such as methyl 2-methyl-3-phenyloxirane-2-carboxylate and ethyl 2-methyl-3-phenyloxirane-2-carboxylate, share a similar epoxide and carboxylic acid structure.
Phenylglycidic Acid: Another compound with a similar structure, used in various chemical synthesis applications.
Uniqueness
2-Methyl-3-phenyl-2-oxiranecarboxylic acid, monosodium salt is unique due to its monosodium salt form, which enhances its solubility in water and makes it easier to handle in aqueous reactions. Additionally, its specific reactivity profile allows for selective transformations in organic synthesis, making it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C10H10NaO3 |
|---|---|
Molekulargewicht |
201.17 g/mol |
InChI |
InChI=1S/C10H10O3.Na/c1-10(9(11)12)8(13-10)7-5-3-2-4-6-7;/h2-6,8H,1H3,(H,11,12); |
InChI-Schlüssel |
NBKQNSHQLCOEMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(O1)C2=CC=CC=C2)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexahydro-2H-pyrano[4,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12356537.png)
![3-bromo-7aH-thieno[2,3-c]pyridin-7-one](/img/structure/B12356542.png)
![(2R)-14-fluoro-2-methyl-6,9,10,19-tetrazapentacyclo[14.2.1.02,6.08,18.012,17]nonadeca-8(18),9,12(17),13,15-pentaen-11-one](/img/structure/B12356544.png)
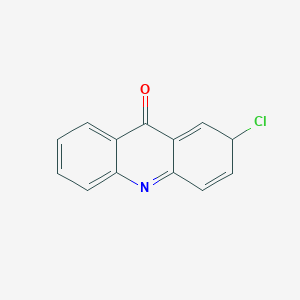
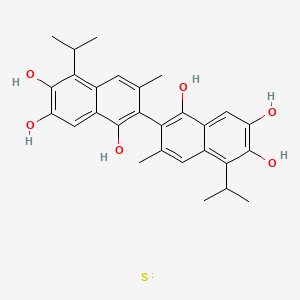
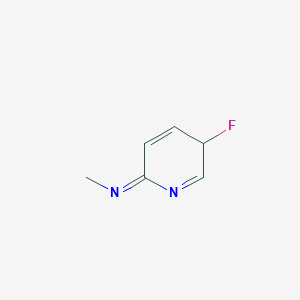

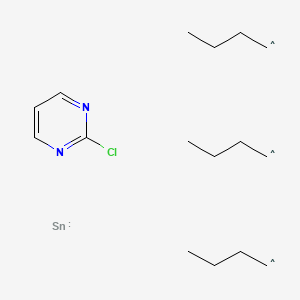
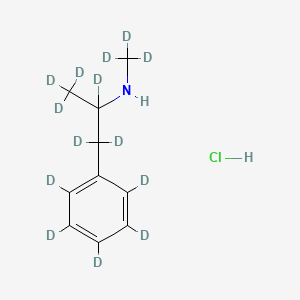
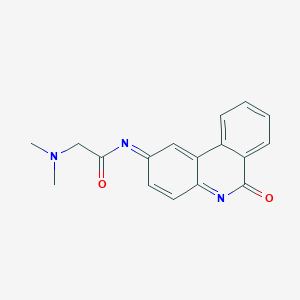

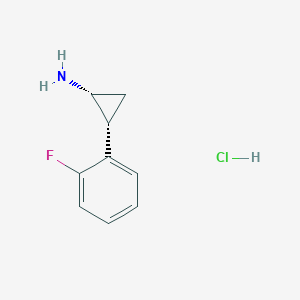
![N-({3-[(pyridin-4-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B12356595.png)
